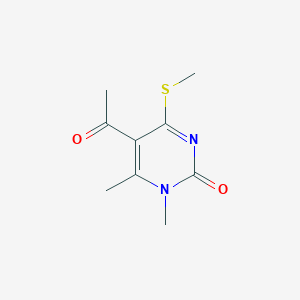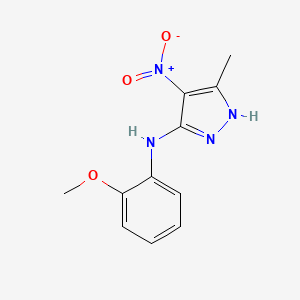
5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone
Übersicht
Beschreibung
5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone, also known as AMT, is a heterocyclic compound that has been of great interest to the scientific community. It is a pyrimidine derivative that has been synthesized and studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone is not fully understood. However, studies have shown that it inhibits the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to the accumulation of uracil in the DNA, which can cause DNA damage and cell death.
Biochemical and Physiological Effects:
5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, which can lead to DNA damage and cell death. It has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone has been shown to have neuroprotective properties and can protect against the damage caused by neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone in lab experiments is its ability to inhibit the activity of thymidylate synthase, which can be useful in studying the effects of DNA damage and cell death. Additionally, 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone has been shown to have anti-cancer properties, which can be useful in studying the growth and development of cancer cells. However, one limitation of using 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone in lab experiments is its potential toxicity. Studies have shown that 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone can be toxic to certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone. One area of research could be the development of new methods for synthesizing 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone, which could improve its yield and purity. Additionally, future research could focus on the development of new applications for 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone, such as its use in the treatment of other diseases or its use as a tool for studying DNA damage and cell death. Finally, future research could focus on understanding the mechanism of action of 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone in more detail, which could lead to the development of new drugs with similar properties.
Wissenschaftliche Forschungsanwendungen
5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone has been studied for its potential use in various scientific research applications. One of the most promising applications of 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone is in the field of cancer research. Studies have shown that 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone has anti-cancer properties and can inhibit the growth of cancer cells. 5-acetyl-1,6-dimethyl-4-(methylthio)-2(1H)-pyrimidinone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-acetyl-1,6-dimethyl-4-methylsulfanylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-5-7(6(2)12)8(14-4)10-9(13)11(5)3/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRLQWVNGKBVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1C)SC)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-1,6-dimethyl-4-methylsulfanylpyrimidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide](/img/structure/B3820879.png)
![N-(4-chlorophenyl)-N'-[3-(4-nitrophenyl)-3-oxo-1-(trichloromethyl)propyl]urea](/img/structure/B3820880.png)
![3-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-pyrazinecarboxylic acid](/img/structure/B3820883.png)
![N-[2-cyano-1-(dimethylamino)-2-nitrovinyl]acetamide](/img/structure/B3820904.png)

![ethyl 2-methyl-1-(4-methylphenyl)-4,5-dioxo-4,5-dihydro-1H-benzo[g]indole-3-carboxylate](/img/structure/B3820920.png)
![[4-(ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl]acetic acid](/img/structure/B3820926.png)
![(2-aminophenyl){4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amine](/img/structure/B3820929.png)

![3-ethynyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B3820940.png)
![3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B3820949.png)
![({[(1-adamantylacetyl)amino]methyl}thio)acetic acid](/img/structure/B3820952.png)
![N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride](/img/structure/B3820958.png)
![2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3820959.png)